molecular formula C18H25N3O4 B14150402 Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate CAS No. 374909-95-2

Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate

Cat. No.: B14150402
CAS No.: 374909-95-2
M. Wt: 347.4 g/mol
InChI Key: AMSQDMRRLDRAGQ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For this specific compound, the synthesis might involve the reaction of a suitable indole precursor with ethyl piperazine-1-carboxylate under controlled conditions.

Industrial Production Methods

Industrial production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions on the indole ring can introduce various functional groups .

Scientific Research Applications

Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate is unique due to its specific structural features, which combine the indole moiety with a piperazine ring. This combination can result in distinct biological activities and potential therapeutic applications .

Properties

CAS No.

374909-95-2

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25N3O4/c1-3-25-18(23)21-8-6-20(7-9-21)12-17(22)15-11-19-16-5-4-13(24-2)10-14(15)16/h4-5,10-11,17,19,22H,3,6-9,12H2,1-2H3

InChI Key

AMSQDMRRLDRAGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(C2=CNC3=C2C=C(C=C3)OC)O

solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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